Product packaging for Yttrium(III) acetate tetrahydrate(Cat. No.:CAS No. 207801-28-3)

Yttrium(III) acetate tetrahydrate

Cat. No.: B1592241
CAS No.: 207801-28-3
M. Wt: 338.1 g/mol
InChI Key: AIQRTHPXPDTMBQ-UHFFFAOYSA-K
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Description

Contextual Significance of Yttrium Compounds in Materials Science

Yttrium-containing compounds are integral to the advancement of materials science due to their unique properties that lead to a wide array of applications. numberanalytics.com Yttrium is known to enhance the thermal stability of materials, making them suitable for high-temperature applications. numberanalytics.com Furthermore, yttrium-based materials are crucial in the development of superconductors, with yttrium barium copper oxide (YBCO) being a notable example of a high-temperature superconductor. stanfordmaterials.com The element also plays a vital role in electronics, where it is used in the production of electronic filters, electrodes, and lasers. wikipedia.org

The versatility of yttrium extends to its use in alloys, where it can increase the strength and improve the high-temperature resistance of aluminum and magnesium alloys. stanfordmaterials.com In the field of optics and lighting, yttrium compounds are indispensable. Yttrium oxide (Y₂O₃), for instance, is a key component in phosphors for LEDs and flat-panel displays. samaterials.com Moreover, yttrium aluminium garnet (YAG), when doped with other elements, forms the basis of powerful solid-state lasers. rsc.org The ability of yttrium compounds to serve as host lattices for lanthanide cations allows for the production of materials with specific luminescent properties, such as the green luminescence achieved by doping with terbium. wikipedia.org

Role of Yttrium(III) Acetate (B1210297) Tetrahydrate as a Versatile Precursor in Advanced Materials Synthesis

Yttrium(III) acetate tetrahydrate is a moderately water-soluble crystalline yttrium source that serves as an excellent precursor for the production of ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.com Its solubility in water and low thermal decomposition temperature make it particularly suitable for methods like hydrothermal reactions and co-precipitation processing prior to calcination. sigmaaldrich.com Upon heating, it decomposes to form Yttrium oxide, a compound with significant applications in ceramics, phosphors, and computer displays. americanelements.com

A primary application of high-purity yttrium(III) acetate is in the synthesis of sodium yttrium fluoride (B91410) (NaYF₄) nanoparticles. sigmaaldrich.com These nanoparticles, especially when doped with lanthanides, are extensively studied for their upconversion capabilities, converting near-infrared (NIR) light to visible light, which has important in-vivo applications due to the deep tissue penetration of NIR. sigmaaldrich.com The synthesis process often involves reacting the yttrium acetate with other compounds at modest temperatures to achieve good control over particle size and crystallinity. sigmaaldrich.com Additionally, this compound is used in the preparation of yttrium trifluoride nanoparticles, which have shown antibacterial properties. fishersci.fr It is also utilized in the synthesis of yttrium oxide doped with zinc to study its optical properties. sigmaaldrich.comsigmaaldrich.com

Properties of this compound

Property Value
Chemical Formula Y(OOCCH₃)₃·4H₂O prochemonline.com
Molecular Weight 338.10 g/mol prochemonline.comnih.gov
Appearance White crystalline powder sigmaaldrich.comprochemonline.com
Solubility Soluble in water sigmaaldrich.comprochemonline.com
Density 1.5 g/cm³ sigmaaldrich.comsigmaaldrich.com
Decomposition Temperature 350 °C sigmaaldrich.comsigmaaldrich.com
CAS Number 85949-60-6 prochemonline.com

Evolution of Research Perspectives on Yttrium(III) Acetate Coordination Chemistry

The study of yttrium(III) acetate's coordination chemistry reveals its capacity to form complex structures. This compound itself is a coordination compound where the yttrium ion is coordinated with acetate ligands and water molecules. americanelements.com Research has delved into the formation of yttrium(III) coordination polymers (Y-CPs) with various morphologies. nih.gov For instance, ball-flower-shaped microparticles of Y-CP have been synthesized using a solvothermal method with vanillin (B372448) and asparagine as ligands. nih.gov

The coordination chemistry is not limited to simple ligands. Studies have explored the formation of ternary adducts with yttrium polyaminocarboxylates, where acetate can be one of the ligands, leading to potential applications in small molecule capture and activation. sigmaaldrich.com The investigation into the structure of yttrium acetate tetrahydrate has been carried out using techniques like X-ray diffraction and spectroscopic methods. prochemonline.com This fundamental research into the coordination behavior of yttrium(III) acetate is crucial for designing and synthesizing new materials with tailored properties.

Overview of Key Research Domains and Methodologies Applied to Yttrium(III) Acetate Systems

The academic investigation of yttrium(III) acetate systems spans several key domains, primarily driven by its role as a precursor in materials synthesis. A significant area of research is the synthesis of luminescent materials, particularly upconversion nanoparticles like lanthanide-doped NaYF₄. sigmaaldrich.com Another domain is the development of advanced ceramics and catalysts. fishersci.frfuncmater.com The thermal decomposition of yttrium acetate to form yttria (yttrium oxide) is a well-studied process, with thermoanalytical methods being employed to understand the formation mechanism. prochemonline.com

The methodologies applied to study yttrium(III) acetate and its derivatives are diverse. Synthesis techniques commonly include solvothermal and hydrothermal methods, which allow for controlled crystallization and morphology of the final products. nih.gov Analytical techniques such as X-ray diffraction are fundamental for structural characterization. Spectroscopic methods are also widely used to investigate the properties of the synthesized materials. prochemonline.com For instance, the optical properties of yttrium oxide doped with other elements, prepared from yttrium acetate, are a subject of research. sigmaaldrich.com Furthermore, the synthesis of rare-earth cluster-based metal-organic frameworks (MOFs) has been explored using various yttrium(III) precursors, including the acetate, to yield high-quality materials. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H17O10Y B1592241 Yttrium(III) acetate tetrahydrate CAS No. 207801-28-3

Properties

IUPAC Name

yttrium(3+);triacetate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.4H2O.Y/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2;/q;;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQRTHPXPDTMBQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17O10Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600280
Record name Yttrium acetate--water (1/3/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207801-28-3
Record name Yttrium acetate--water (1/3/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Techniques

Conventional Routes for Yttrium(III) Acetate (B1210297) Tetrahydrate Synthesis

Traditional methods for preparing Yttrium(III) Acetate Tetrahydrate are well-established, typically involving solution-based chemistry that leverages the solubility of yttrium salts.

Solution-based synthesis is a cornerstone for producing Yttrium(III) Acetate. This technique relies on the principle of dissolving a soluble yttrium salt in a suitable solvent, followed by a process to induce precipitation or crystallization of the acetate salt.

One common approach involves creating a clear, hot aqueous solution of yttrium acetate. prepchem.com The subsequent addition of a miscible organic solvent, such as n-propanol, reduces the solubility of the ionic salt in the mixed solvent system, causing the yttrium acetate to precipitate out of the solution. prepchem.com The process is carefully controlled, often requiring elevated temperatures to manage reaction kinetics and crystal growth. prepchem.com

Another method focuses on crystallization from a supersaturated solution. After reacting a precursor like yttrium oxide in an aqueous acetic acid solution, the mixture is heated to concentrate the solution. google.com Subsequently, the solution undergoes natural cooling, which lowers the solubility of the yttrium acetate and allows for the formation of crystals. google.com The resulting crystalline product can then be separated from the liquid phase by filtration and dewatering. google.com

Direct reaction methods offer a straightforward pathway to Yttrium(III) Acetate by reacting a suitable yttrium precursor with acetic acid. A prevalent and efficient method utilizes yttrium oxide (Y₂O₃) as the starting material. google.com

In a typical procedure, yttrium oxide is slowly added to a boiling solution of glacial acetic acid and deionized water. google.com The reaction is driven to completion under heat and continuous stirring. google.com This process directly converts the insoluble oxide into the soluble acetate form. The resulting this compound can then be crystallized from the solution. google.com This method is noted for its simple process flow and high efficiency, yielding a product with high purity and large crystal particles. google.com Another approach involves the sonication of yttria nanopowder in aqueous acetic acid to produce yttrium hydroxyacetate sols. researchgate.net

Table 1: Parameters for Direct Synthesis from Yttrium Oxide

Parameter Value / Condition Source
Yttrium Precursor Yttrium Oxide (Y₂O₃) google.com
Reactant Glacial Acetic Acid & Deionized Water (1:1 volume ratio) google.com
Molar Ratio (Y₂O₃ : Acetic Acid) 1 : 3.9 google.com
Reaction Temperature Boiling point of the aqueous solution google.com
Crystallization Natural cooling from 110-125°C to below 50°C google.com
Post-Processing Filtration, centrifugal dewatering, and air drying google.com

Green and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For yttrium compounds, these include hydrothermal, microwave-assisted, and mechanochemical techniques, which often reduce reaction times, energy consumption, and the use of hazardous solvents.

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, held in a sealed vessel (autoclave) at elevated temperatures and pressures. Yttrium(III) acetate is particularly well-suited as a precursor in these methods due to its good solubility and relatively low thermal decomposition temperature. sigmaaldrich.com While the literature frequently describes the use of yttrium acetate to synthesize other materials like yttrium oxide (Y₂O₃) nanoparticles via hydrothermal routes, the principles are indicative of advanced synthesis capabilities. researchgate.netorientjchem.orgmdpi.com

In a typical hydrothermal synthesis of yttrium oxide nanoparticles, a yttrium salt is dissolved in a solvent and placed in a Teflon-lined autoclave, which is then heated for an extended period (e.g., 24 hours at 180°C). researchgate.netorientjchem.org The temperature and pressure within the autoclave play a critical role in determining the morphology, size, and crystallinity of the final product. mdpi.com These green methods provide excellent control over the properties of the resulting nanomaterials. sigmaaldrich.com

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave radiation to heat reactants directly and efficiently. This approach offers significant advantages over conventional heating, including dramatically reduced reaction times, improved energy efficiency, and enhanced product homogeneity. nih.govnih.gov The rapid and selective heating can lead to different material properties compared to conventional methods. nih.gov

While often applied to the synthesis of complex oxides or doped materials using yttrium acetate as a precursor, the technique's benefits are broadly applicable. nih.govresearchgate.net For instance, in the fabrication of yttrium-doped materials, microwave-assisted hydrothermal synthesis has been shown to be more effective at incorporating yttrium into a host lattice compared to conventional hydrothermal methods. nih.govnih.gov This suggests that the rapid heating facilitates more efficient reactions, a core principle of green synthesis. nih.gov However, a potential drawback is that the intense heating can sometimes lead to unintended side reactions if not carefully controlled. nih.gov

Mechanochemistry involves inducing chemical reactions through mechanical force, such as grinding or milling, often in the absence of a solvent. This solid-state approach is inherently green as it minimizes or eliminates the use of liquid solvents, thereby reducing chemical waste. rsc.org

The synthesis of yttrium-based materials, such as yttrium oxide or metal-organic frameworks (MOFs), has been successfully demonstrated using mechanochemical methods like planetary ball milling. rsc.orgresearchgate.net For example, a yttrium-based MOF has been synthesized by the solid-state reaction between yttrium hydride and an organic linker, a process that generates no liquid by-products. rsc.org Similarly, yttrium oxide has been prepared by milling yttrium hydride, with catalysts like nickel being used to significantly enhance the reaction kinetics and control the particle size of the final product. researchgate.net These findings highlight the viability of mechanochemistry as a scalable and efficient green route for preparing yttrium compounds. researchgate.net

Influence of Reaction Parameters on Product Morphology and Crystallinity

The morphology and crystallinity of this compound are intricately linked to the conditions employed during its synthesis. Factors such as solvent composition, temperature, and pH play a pivotal role in directing the crystallization process, thereby influencing the size, shape, and structural integrity of the final product.

Research into the synthesis of yttrium-based materials has provided insights into the impact of solvents. For instance, the limited solubility of yttrium acetate in certain solvents can be a determining factor in the formation of stable sols, a precursor stage in some synthetic routes. dtic.mil In one preparative method, a solution of yttrium acetate is prepared by dissolving the hydrated salt in hot distilled water (90°C) and subsequently mixing it with hot n-propanol (80°C). americanelements.com This use of a mixed solvent system at elevated temperatures highlights the importance of both solvent choice and thermal conditions in achieving the desired precursor solution for further reactions.

The structure of this compound has been elucidated through X-ray diffraction studies, revealing a dimeric structure. In this arrangement, two yttrium atoms are bridged by two chelating acetate groups. The coordination sphere of each yttrium atom is completed by two additional chelating acetate groups and two water molecules, resulting in a nine-fold coordination for each metal center. researchgate.net This inherent crystal structure is the foundation upon which morphological and crystallinity variations occur based on synthetic parameters.

While systematic studies focusing exclusively on the morphological control of this compound are not extensively documented in publicly available literature, the principles of crystallization suggest that parameters like cooling rate, supersaturation, and the presence of additives would significantly impact crystal habit. For example, in the synthesis of other crystalline materials, rapid cooling and high supersaturation often lead to smaller, less-defined crystals, whereas slow, controlled cooling promotes the growth of larger, well-defined crystals.

The pH of the reaction medium is another critical parameter. Studies on the precipitation of related yttrium compounds, such as yttrium hydroxide (B78521), have shown that pH significantly affects particle size and morphology. researchgate.net By analogy, the pH during the synthesis of this compound is expected to influence the hydrolysis of the yttrium ion and the protonation state of the acetate ligand, thereby affecting the nucleation and growth of the crystals.

Table 1: Influence of Reaction Parameters on this compound Characteristics

Reaction ParameterPotential Influence on Morphology and Crystallinity
Solvent System Affects solubility, supersaturation, and can influence crystal habit through solvent-solute interactions. Mixed solvent systems can be used to tailor these properties. dtic.milamericanelements.com
Temperature Influences solubility, nucleation and growth rates. Higher temperatures can increase solubility and reaction rates, while controlled cooling profiles can manage crystal size distribution. americanelements.com
pH Affects the hydrolysis of the yttrium ion and the speciation of acetate, which can impact the nucleation and growth mechanisms and potentially lead to the formation of basic yttrium acetates. researchgate.net
Reactant Concentration Determines the level of supersaturation, a key driving force for crystallization. Higher concentrations can lead to faster nucleation and smaller crystals.
Stirring/Agitation Influences mass transport and can affect the homogeneity of the reaction mixture, potentially leading to a more uniform crystal size distribution.

Control over Hydration State and Purity in Preparative Chemistry

The precise control of the hydration state and purity of yttrium(III) acetate is crucial for its application as a precursor. The number of water molecules in the crystal lattice can affect its thermal decomposition behavior and reactivity. researchgate.net

The tetrahydrate, Y(CH₃COO)₃·4H₂O, is a common and well-characterized form. researchgate.netsigmaaldrich.com However, other hydrated forms, such as the monohydrate, are also known. ereztech.com The specific hydrate (B1144303) that crystallizes from a solution is dependent on factors such as the temperature and water activity of the crystallization medium. Careful control of these parameters is necessary to selectively produce a specific hydrate. For instance, dehydration of the tetrahydrate at elevated temperatures (e.g., 150°C) can be employed to obtain lower hydrates or the anhydrous form, although this process must be carefully controlled to prevent decomposition of the acetate groups. researchgate.net

The thermal decomposition of this compound is an endothermic process that commences with the loss of water molecules, followed by the decomposition of the acetate ligands. researchgate.net This decomposition ultimately leads to the formation of yttrium oxide (Y₂O₃), often through intermediate species such as yttrium carbonate and hydroxide. The decomposition process typically occurs in a temperature range of 350 to 900°C. researchgate.net The atmosphere in which the decomposition is carried out can influence the process; for example, the presence of oxygen leads to an intense exothermic reaction due to the combustion of organic byproducts. researchgate.net

Purity is a critical aspect, particularly when this compound is used in the synthesis of high-performance materials like phosphors or electronic ceramics. Impurities can be introduced from the starting materials or during the synthesis process. The use of high-purity yttrium oxide or other yttrium salts as starting materials is a fundamental step in ensuring a pure final product. Furthermore, the choice of solvents and reagents, as well as the cleanliness of the reaction vessels, are all important considerations. Techniques such as recrystallization can be employed to further purify the synthesized this compound.

Structural Elucidation and Coordination Chemistry of Yttrium Iii Acetate Tetrahydrate

Advanced Crystallographic Investigations

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of Yttrium(III) acetate (B1210297) tetrahydrate. Crystallographic studies provide a definitive map of the crystal lattice, revealing the coordination of the central yttrium ion and the interplay of intermolecular forces.

Single-Crystal and Powder X-ray Diffraction (XRD) for Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the cornerstone for the unambiguous determination of the crystal structure of Yttrium(III) acetate tetrahydrate. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the necessary information to construct a three-dimensional model of the electron density within the crystal, from which the atomic positions can be inferred.

Powder X-ray diffraction (XRD) complements single-crystal analysis and is particularly useful for phase identification and assessing the purity of a bulk sample. researchgate.net The diffraction pattern of a polycrystalline powder consists of a series of peaks at specific angles, which are characteristic of the crystal structure. researchgate.net For this compound, the XRD pattern serves as a fingerprint, allowing for its identification and differentiation from other yttrium compounds or hydrated forms. researchgate.net

Table 1: Crystallographic Data for this compound

Parameter Value
Formula Y(CH₃COO)₃·4H₂O prochemonline.com
Molecular Weight 338.10 g/mol nih.gov
Crystal System Data not available in search results
Space Group Data not available in search results
Unit Cell Dimensions Data not available in search results

Elucidation of Coordination Environment and Geometry Around Yttrium(III) Ion

The coordination environment of the Yttrium(III) ion is a critical aspect of its chemistry, dictating the compound's reactivity and physical properties. acs.org In this compound, the Y³⁺ ion is surrounded by a specific number of oxygen atoms from both the acetate ligands and water molecules. Spectroscopic investigations suggest that the oxygen atoms from the ligands coordinate with the rare-earth ions. nih.gov

The acetate ions can coordinate to the metal center in several ways: as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding through both oxygen atoms to the same metal center), or a bidentate bridging ligand (binding to two different metal centers). The coordination geometry around the Y(III) ion is typically a high-coordination number polyhedron, such as a distorted square antiprism or a capped trigonal prism, which is common for lanthanide and yttrium ions. acs.org

Analysis of Hydrogen Bonding and Supramolecular Interactions

The four water molecules in the crystal structure of this compound are not merely space fillers; they play a crucial role in stabilizing the crystal lattice through an extensive network of hydrogen bonds. These interactions involve the hydrogen atoms of the water molecules and the oxygen atoms of both the acetate ligands and other water molecules.

This intricate network of hydrogen bonds creates a supramolecular architecture, linking the individual [Y(CH₃COO)₃(H₂O)ₓ] units into a stable three-dimensional framework. Understanding these non-covalent interactions is essential for explaining the compound's solubility and thermal stability.

Solution-State Structural Characterization

The structure of Yttrium(III) acetate can differ significantly in solution compared to its solid state. In an aqueous environment, the ionic components of the salt are solvated by water molecules, and the coordination sphere of the yttrium ion is subject to dynamic exchange processes.

Extended X-ray Absorption Fine Structure (EXAFS) for Hydration Shell Analysis

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment of a specific element in both crystalline and non-crystalline materials. nist.gov For aqueous solutions of yttrium(III) acetate, EXAFS studies at the Y K-edge can provide precise information about the number of coordinating oxygen atoms, their average distance from the yttrium ion (Y-O bond length), and the degree of disorder in these distances. acs.orgnih.gov

Studies on aqueous yttrium(III) solutions have shown that the Y³⁺ ion is typically hydrated by eight water molecules. acs.org The EXAFS data for aqueous yttrium solutions reveal a Y-O bond distance of approximately 2.37 Å. acs.org The analysis can also indicate the presence of inner-sphere acetate coordination, where one or more acetate ions displace water molecules from the primary hydration shell. The presence of multi-electron transitions can sometimes complicate EXAFS analysis for yttrium compounds, potentially leading to an overestimation of coordination numbers if not properly accounted for. nih.gov

Large Angle X-ray Scattering (LAXS) for Aqueous Speciation

Large Angle X-ray Scattering (LAXS) is another key technique for studying the structure of ions in solution. acs.org By analyzing the scattering of X-rays at large angles, information about the radial distribution of atoms around the central yttrium ion can be obtained. LAXS data can corroborate the findings from EXAFS regarding the hydration number and Y-O distances. acs.org

For aqueous yttrium solutions, LAXS studies have confirmed a hydration number of eight for the Y³⁺ ion, with a mean Y-O distance of around 2.36 Å. acs.org The technique is also sensitive to the presence of different yttrium species in solution, such as aquated ions, ion pairs, and larger complexes. The combination of EXAFS and LAXS provides a comprehensive picture of the speciation and structure of Yttrium(III) in aqueous acetate solutions.

Table 2: Solution-State Structural Parameters for Aqueous Yttrium(III)

Technique Parameter Value Reference
EXAFS Y-O Bond Distance 2.368(5) Å acs.org
LAXS Y-O Bond Distance ~2.36 Å acs.org
EXAFS/LAXS Hydration Number 8 acs.org

Polymorphism and Phase Behavior in Yttrium(III) Acetate Systems

The phase behavior of this compound is predominantly characterized by its thermal decomposition, which involves a series of dehydration and subsequent decomposition steps. While extensive studies have been conducted on its thermal degradation, there is a notable lack of literature describing polymorphism in the crystalline structure of this compound itself under ambient conditions. However, the broader family of rare-earth acetates is known to exhibit different hydrated forms and structural types depending on the specific rare-earth element. uwa.edu.au For instance, rare-earth acetates from samarium to lutetium, which includes yttrium, typically form isostructural tetrahydrates. uwa.edu.au

The thermal decomposition of this compound is a multi-stage process. Thermoanalytical studies on analogous rare-earth acetate tetrahydrates, such as those of europium and thulium, indicate that the dehydration process occurs in a stepwise manner at temperatures generally below 300°C, before the onset of the decomposition of the anhydrous acetate. researchgate.net For europium(III) acetate tetrahydrate, the stepwise dehydration occurs between 145°C and 283°C. researchgate.net A similar behavior is expected for the yttrium counterpart, where the four water molecules are sequentially lost upon heating.

Thermal Decomposition Stages of this compound

Temperature Range (°C)ProcessIntermediate/Final Products
~100 - 300Stepwise DehydrationAnhydrous Yttrium(III) acetate
350 - 450Initial DecompositionAmorphous Yttrium Hydroxide (B78521) and Yttrium Carbonate
> 450 - 900Final DecompositionYttrium(III) oxide (Y₂O₃)

Data compiled from studies on yttrium and analogous rare-earth acetates. researchgate.netresearchgate.net

The composition of the gaseous products evolved during decomposition is influenced by the atmosphere. In an inert atmosphere, the decomposition proceeds as described, while in the presence of air, an intense exothermic process due to the combustion of the evolved organic species is also observed. researchgate.net

Spectroscopic Characterization and Electronic Structure of Yttrium Iii Acetate Tetrahydrate

Vibrational Spectroscopy (FT-IR, Raman) for Ligand Coordination and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in elucidating the coordination environment of the acetate (B1210297) ligands and the presence of water molecules in yttrium(III) acetate tetrahydrate.

The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of the acetate (CH₃COO⁻) ligands and water (H₂O) molecules. The acetate ion, a versatile ligand, can coordinate to metal ions in several ways, including unidentate, bidentate (chelating), and bridging modes. researchgate.net The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to its coordination mode.

Key vibrational bands for the acetate ligand include the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations. In metal acetates, these bands typically appear in the regions of 1610–1520 cm⁻¹ and 1420–1395 cm⁻¹, respectively. researchgate.net The separation between these two frequencies (Δν = νₐsym - νₛym) is often used to infer the coordination mode of the acetate group. cdnsciencepub.com

The presence of water of hydration is confirmed by broad absorption bands in the high-frequency region of the IR spectrum, typically around 3445 cm⁻¹, which is assigned to the O-H stretching vibrations of water molecules. researchgate.net A band observed near 1630 cm⁻¹ corresponds to the H-O-H bending vibration. researchgate.net

Table 1: Characteristic IR Vibrational Frequencies for this compound

Vibrational ModeFrequency Range (cm⁻¹)Assignment
O-H stretching~3445Water of hydration
C-H stretching~2950-2850Methyl group of acetate
Asymmetric COO⁻ stretching (νₐsym)1610-1520Carboxylate group of acetate
Symmetric COO⁻ stretching (νₛym)1420-1395Carboxylate group of acetate
H-O-H bending~1630Water of hydration
CH₃ bending~1300-1500Methyl group of acetate
Metal-Oxygen (Y-O) stretching400-600Yttrium-oxygen bond

Note: The exact frequencies can vary depending on the specific coordination environment and intermolecular interactions.

The coordination of the acetate ligand to the yttrium ion influences the C-O bond lengths and the O-C-O angle of the carboxylate group, which in turn affects the vibrational frequencies. nih.gov The interaction between the yttrium ion and the oxygen atoms of the acetate and water ligands can be observed in the far-infrared region of the spectrum. The bands in the 400 to 600 cm⁻¹ range are characteristic of metal-oxygen stretching vibrations. researchgate.net

In the Raman spectrum of yttrium-containing compounds, a peak around 378 cm⁻¹ can be attributed to the yttrium oxide framework, providing evidence of the metal-oxygen bond. researchgate.net The analysis of these metal-ligand vibrational modes helps to confirm the formation of the yttrium acetate complex.

Electronic Spectroscopy (UV-Vis) and Ligand Field Considerations

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The Y³⁺ ion has a [Kr]4d⁰5s⁰ electronic configuration, meaning it has no electrons in its d or f shells. libretexts.org Consequently, electronic transitions within the metal ion (d-d or f-f transitions) are not possible, and the Y³⁺ ion itself is colorless in solution. libretexts.org

Any absorption observed in the UV-Vis spectrum of this compound is therefore attributed to ligand-centered transitions or charge-transfer transitions. In some dinuclear yttrium(III) complexes with acetate bridges, an absorption peak around 256 nm has been assigned to ligand-centered transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound, both proton (¹H) and yttrium-89 (B1243484) (⁸⁹Y) NMR can provide valuable information.

¹H NMR spectra of yttrium(III) flavonoid complexes in DMSO-d₆ have shown a diamagnetic shift, suggesting that the complexes may dissociate in the solvent, with solvent molecules coordinating to the yttrium ion. researchgate.netscispace.com

⁸⁹Y NMR is a potentially useful probe for studying the interaction of yttrium ions with organic ligands. uwaterloo.ca The ⁸⁹Y nucleus has a spin of 1/2 and 100% natural abundance, which is advantageous for NMR studies. northwestern.edu However, it has a low magnetogyric ratio, which can lead to low sensitivity and long relaxation times. uwaterloo.ca The chemical shift of ⁸⁹Y is sensitive to its coordination environment. rsc.org Studies on the in situ formation of yttrium-acetate adducts with polyaminocarboxylate chelates have shown a downfield shift and broadening of the ¹³C NMR resonance of the acetate, indicating an interaction with the yttrium complex. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. For this compound, XPS can be used to confirm the +3 oxidation state of yttrium.

The Y 3d region in the XPS spectrum is characteristic of the yttrium chemical state. The Y 3d spectrum exhibits a spin-orbit splitting into two components: Y 3d₅/₂ and Y 3d₃/₂. xpsfitting.com The binding energy of the Y 3d₅/₂ peak for Y₂O₃ is around 156.4 eV. thermofisher.com In yttrium-containing glasses, the Y 3d binding energies can be shifted to higher values compared to pure yttrium, reflecting a decrease in the effective electronic charge density on the yttrium cations. psu.edu For instance, in a yttrium-doped perovskite, the Y 3d spectrum showed primary peaks at 158.06 eV and 160.19 eV, consistent with Y³⁺. mdpi.com

Table 2: Representative XPS Binding Energies for Yttrium Compounds

Core LevelBinding Energy (eV)Reference Compound/System
Y 3d₅/₂156.4Y₂O₃
Y 3d₅/₂157.7Yttrium carbonate
Y 3d₅/₂157.3YPO₄
Y 3d₃/₂159.3YPO₄
Y 3p₃/₂300.5Yttrium-containing glass
Y 3p₁/₂312.3Yttrium-containing glass

Note: Binding energies can be influenced by the chemical environment and instrumental calibration.

Auger Electron Spectroscopy (AES) can also be employed for surface analysis, often in conjunction with XPS, to provide complementary information on the elemental composition and chemical states at the material's surface.

Thermal Decomposition and Reactivity Studies of Yttrium Iii Acetate Tetrahydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Decomposition Pathways

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques used to study the thermal decomposition of yttrium(III) acetate (B1210297) tetrahydrate. These methods provide insights into the temperature-dependent mass loss and thermal events (endothermic or exothermic) that occur as the compound is heated.

The thermal decomposition of yttrium(III) acetate tetrahydrate proceeds through a series of distinct stages, each characterized by a specific temperature range and mass loss. The initial stage involves dehydration, where the four molecules of water of hydration are released. This is followed by the decomposition of the anhydrous yttrium acetate, which is a more complex process involving the formation of intermediate species before the final conversion to yttrium oxide.

The process generally begins with the loss of water molecules at lower temperatures, followed by the decomposition of the acetate groups at higher temperatures, ultimately yielding yttrium oxide. americanelements.comstanfordmaterials.com The exact temperature ranges for these stages can vary slightly depending on factors such as the heating rate and the atmosphere under which the analysis is conducted.

Table 1: Decomposition Stages of this compound

StageTemperature Range (°C)Process
I~50 - 200Dehydration: Loss of water molecules
II~300 - 500Decomposition of anhydrous acetate to form intermediate compounds
III>500Formation of Yttrium Oxide (Y₂O₃)

Note: The temperature ranges are approximate and can be influenced by experimental conditions.

Evolved gas analysis (EGA), often coupled with mass spectrometry (EGA-MS) or Fourier-transform infrared spectroscopy (FTIR), is instrumental in identifying the gaseous products released during each decomposition stage. This information is crucial for elucidating the reaction pathways.

During the initial dehydration stage, the primary evolved gas is water (H₂O). The subsequent decomposition of the anhydrous acetate is more complex. The gaseous products at this stage typically include acetic acid (CH₃COOH), acetone (B3395972) (CH₃COCH₃), carbon dioxide (CO₂), and carbon monoxide (CO). The presence and relative amounts of these gases provide valuable clues about the intermediate reactions taking place. For instance, the evolution of acetone is often linked to the ketonization of the acetate groups.

Advanced techniques like simultaneous TG-MS/FTIR allow for the direct correlation of mass loss events with the specific gaseous species being evolved at that temperature. mdpi.com

Kinetic and Mechanistic Studies of Thermal Decomposition

Understanding the kinetics and mechanism of the thermal decomposition of this compound is essential for controlling the synthesis of yttrium oxide with desired properties, such as particle size and morphology.

Kinetic analysis of the TGA data allows for the determination of key parameters such as the activation energy (Ea) and the reaction model that best describes the decomposition process. The activation energy represents the minimum energy required for the decomposition reaction to occur and is a critical factor in understanding the reaction's feasibility and rate.

Different mathematical models can be applied to the TGA curves to determine the rate-controlling step of the decomposition. These models can describe processes such as nucleation and growth, diffusion, or phase boundary movement. The selection of the appropriate model provides insight into the physical and chemical changes occurring during the decomposition.

Based on the combined data from TGA/DTA, EGA, and kinetic studies, several mechanisms for the formation of yttrium oxide from yttrium(III) acetate have been proposed. The decomposition of the anhydrous acetate is not a simple, one-step process but involves the formation of intermediate compounds.

One proposed pathway involves the formation of an yttrium oxyacetate intermediate, such as YO(CH₃COO), which then further decomposes to yttrium oxide. Another possibility is the formation of yttrium carbonate or oxycarbonate species as intermediates, which subsequently decompose to the final oxide product. The exact nature of these intermediates can be influenced by the reaction atmosphere (e.g., air, nitrogen, or vacuum).

The presence of oxygen in the atmosphere plays a significant role in the combustion of the organic fragments, influencing the final decomposition temperature and the purity of the resulting yttrium oxide.

In Situ Characterization during Thermal Treatment (e.g., High-Temperature XRD)

To gain a more complete understanding of the structural transformations that occur during the thermal decomposition, in situ characterization techniques like high-temperature X-ray diffraction (XRD) are employed. This method allows for the identification of the crystalline phases present in the sample as it is heated.

By performing XRD analysis at various temperatures throughout the decomposition process, it is possible to directly observe the disappearance of the this compound phase, the appearance and subsequent disappearance of any crystalline intermediate phases, and the final formation of the crystalline yttrium oxide phase. researchgate.net This provides direct evidence for the proposed decomposition pathways and helps to confirm the nature of the intermediate species. For example, in situ XRD can definitively identify the formation of crystalline yttrium oxycarbonate or other intermediates during the heating process.

Controlled Pyrolysis and Calcination for Tailored Material Synthesis

The thermal decomposition of this compound is a versatile method for the synthesis of yttrium-based materials, particularly yttrium oxide (Y₂O₃), with controlled properties. The process involves carefully regulated pyrolysis and calcination steps, where temperature, atmosphere, and heating rate are critical parameters that influence the characteristics of the final product.

The thermal decomposition of this compound to yttrium oxide is an endothermic process that occurs over a broad temperature range, typically between 350°C and 900°C. researchgate.net The initial stage of decomposition, taking place between 350°C and 450°C, is marked by the breaking of the bond between the yttrium cation and the acetate ligand. researchgate.net This step results in a significant and rapid loss of mass and leads to the formation of amorphous yttrium hydroxide (B78521) and yttrium carbonate as intermediate products. researchgate.net

The ability to control the size and morphology of yttrium oxide nanoparticles is crucial for their application in various fields, including ceramics, catalysts, and phosphors. sigmaaldrich.com For instance, in the fabrication of transparent yttria ceramics, the size and dispersion of the initial yttria nanopowder are critical factors. orientjchem.org

Below are data tables that illustrate the influence of calcination parameters on the properties of yttrium oxide synthesized from yttrium-based precursors.

Table 1: Influence of Calcination Temperature on Yttrium Oxide Nanorod Diameter (from Yttrium Hydroxide Precursor)

Calcination Temperature (°C)Resulting MaterialAverage Nanorod Diameter (nm)Morphology
500Y₂O₃18.4Nanorods
700Y₂O₃25.4Nanorods
1000Y₂O₃31.1Nanorods

This table presents data on the calcination of a yttrium hydroxide precursor, which serves as an illustrative example of how temperature can be used to tailor the dimensions of the resulting yttrium oxide nanomaterials. uobaghdad.edu.iq

Table 2: Thermal Decomposition Stages of this compound

Temperature Range (°C)ProcessIntermediate/Final Products
350 - 450Initial DecompositionAmorphous Yttrium Hydroxide, Yttrium Carbonate
>450 - 900Decomposition of Intermediates & CrystallizationYttrium Oxide (Y₂O₃)

This table summarizes the key temperature ranges and corresponding products in the thermal decomposition of this compound. researchgate.net

Applications of Yttrium Iii Acetate Tetrahydrate As a Precursor in Materials Science

Synthesis of Yttrium Oxide (Y₂O₃) Nanomaterials and Thin Films

Yttrium(III) acetate (B1210297) tetrahydrate is a key ingredient in the production of yttrium oxide (Y₂O₃) nanomaterials and thin films. sigmaaldrich.commdpi.com These materials are prized for their unique properties, including a high dielectric constant, thermal stability, and valuable optical characteristics, making them suitable for applications ranging from electronics to biomedical imaging. researchgate.net

Sol-Gel Fabrication of Y₂O₃ Powders and Coatings

The sol-gel method offers a versatile route to synthesize high-purity and homogenous Y₂O₃ powders and coatings at relatively low temperatures. mdpi.comscielo.br Yttrium(III) acetate tetrahydrate is a favored precursor in this process due to its solubility characteristics. sigmaaldrich.comcapes.gov.br

In a typical sol-gel process, yttrium(III) acetate is dissolved in a solvent, often with the aid of a complexing agent like diethylenetriamine (B155796) in methoxyethanol, to form a stable sol. capes.gov.br The addition of water initiates hydrolysis and condensation reactions, leading to the formation of a gel network. Subsequent drying and heat treatment (calcination) of the gel at temperatures ranging from 600°C to 1100°C removes organic residues and promotes the crystallization of the Y₂O₃ phase. scielo.br

Researchers have demonstrated that modifying the sol-gel process, for instance by incorporating polyvinyl alcohol (PVA), can influence the resulting Y₂O₃'s properties. The pH of the solution and the calcination temperature have been shown to be critical parameters that can be adjusted to control the crystallite size, structural ordering, and morphology of the final Y₂O₃ product. scielo.br For example, a more acidic pH has been linked to a significant increase in crystallite size. scielo.br

A notable advancement in this area is the use of UV/ozone treatment as a low-temperature alternative to high-temperature annealing. mdpi.com Studies have shown that Y₂O₃ films fabricated from an acetate precursor and treated with UV/ozone exhibit uniform and flat surfaces with fewer defects, such as oxygen vacancies. mdpi.com This results in superior electrical insulator characteristics, including a low current density and a stable dielectric constant, which are crucial for applications in flexible electronics. mdpi.com

Table 1: Comparison of Y₂O₃ Film Properties Based on Precursor and Treatment

PrecursorTreatmentSurface MorphologyElectrical Performance
AcetateUV/OzoneUniform and flatLow current density (10⁻⁸ A/cm² at 1 MV/cm), stable dielectric constant
AcetateHigh-Temperature AnnealingLess uniformHigher defect density
Nitrate (B79036)UV/OzoneLess uniformHigher defect density

This table is based on findings from a study on Y₂O₃ insulators, highlighting the superior qualities of acetate-derived films with UV/ozone treatment. mdpi.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development

While this compound itself is not typically used directly in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) due to its low volatility, it serves as a crucial starting material for the synthesis of more suitable volatile organometallic precursors. sigmaaldrich.com CVD and ALD are powerful techniques for depositing high-quality, uniform thin films with precise thickness control, which is essential for modern microelectronics. sigmaaldrich.comharvard.edu

The development of new yttrium precursors with high volatility and thermal stability is an active area of research. For instance, yttrium tris(N,N′-diisopropylacetamidinate) has been successfully used for the ALD of Y₂O₃ thin films, demonstrating a growth rate of 0.8 Å/cycle over a broad temperature range. harvard.edu Another novel liquid precursor, tris(sec-butylcyclopentadienyl)yttrium, has also shown promise for ALD, yielding high-purity Y₂O₃ films with a growth rate of 1.7 Å per cycle. researchgate.net These advanced precursors, often synthesized from simpler yttrium compounds like yttrium acetate, are enabling the deposition of high-permittivity gate dielectrics for next-generation transistors and memory devices. harvard.eduresearchgate.net

Hydrothermal and Solvothermal Routes to Nanosized Y₂O₃

Hydrothermal and solvothermal methods are effective techniques for synthesizing crystalline nanomaterials directly from solution at elevated temperatures and pressures. orientjchem.org Yttrium(III) acetate's solubility makes it a suitable precursor for these methods, although yttrium nitrate is also commonly used. sigmaaldrich.comorientjchem.org

In a typical hydrothermal synthesis, an aqueous solution of a yttrium salt is mixed with a precipitating agent, such as potassium hydroxide (B78521), and then heated in a sealed autoclave. orientjchem.org This process allows for the controlled growth of Y₂O₃ nanoparticles with specific morphologies, such as nanorods or nanowires. uobaghdad.edu.iq The precursor concentration plays a significant role in determining the size and shape of the resulting nanoparticles. orientjchem.org For example, studies have shown that varying the concentration of the yttrium precursor can lead to different morphological properties of the agglomerated yttria nanoparticles. orientjchem.org

Calcination of the hydrothermally synthesized yttrium hydroxide precursor at temperatures between 500°C and 1000°C is often required to obtain the final crystalline Y₂O₃ nanoparticles. uobaghdad.edu.iqrsc.org The calcination temperature has been shown to influence the morphology and crystallinity of the resulting oxide. uobaghdad.edu.iq For instance, one study demonstrated that calcining hydrothermally produced yttrium hydroxide at different temperatures resulted in nanorods with varying average diameters. uobaghdad.edu.iq

Precursor for Yttrium-Doped Luminescent Materials (Phosphors)

This compound is a critical precursor in the synthesis of yttrium-based luminescent materials, commonly known as phosphors. sigmaaldrich.com These materials are essential components in a wide range of applications, including solid-state lighting, displays, and biomedical imaging.

Synthesis of Yttrium Aluminum Garnet (YAG) Phosphors (e.g., YAG:Ce)

Yttrium Aluminum Garnet (Y₃Al₅O₁₂), particularly when doped with cerium (YAG:Ce), is a cornerstone phosphor for white light-emitting diodes (LEDs). Yttrium(III) acetate is often used as the yttrium source in various synthesis methods for YAG phosphors, including the sol-gel and co-precipitation techniques. mdpi.com

The sol-gel method, for example, involves dissolving stoichiometric amounts of yttrium acetate, an aluminum precursor (like aluminum nitrate), and a dopant precursor (like cerium nitrate) in a solvent. mdpi.com A complexing agent such as citric acid is often added to ensure a homogenous mixture of the metal ions at the molecular level. mdpi.com The resulting gel is then heat-treated at high temperatures (typically above 1000°C) to form the crystalline YAG phase. mdpi.com The low-temperature synthesis and high chemical homogeneity offered by the sol-gel method are advantageous for producing high-quality phosphors. mdpi.com

Table 2: Research Findings on Sol-Gel Synthesis of Garnet-Type Compounds

Synthesis MethodKey AdvantagesTypical Starting Materials
Sol-GelLow temperature, high chemical homogeneity, single-phase particlesYttrium nitrate, aluminum nitrate, dopant salts, citric acid
Solid-State ReactionSimpler processMetal oxides
Co-precipitationGood control over particle sizeSoluble metal salts

This table summarizes the advantages of the sol-gel method for synthesizing garnet-type phosphors compared to other common techniques. mdpi.com

Development of Upconversion Nanoparticles (e.g., NaYF₄)

Upconversion nanoparticles (UCNPs) are a class of phosphors that can convert lower-energy near-infrared (NIR) radiation into higher-energy visible light. sigmaaldrich.com This property makes them highly valuable for applications in biological imaging, as NIR light can penetrate deeper into biological tissues. sigmaaldrich.com Sodium yttrium fluoride (B91410) (NaYF₄), co-doped with lanthanide ions like ytterbium (Yb³⁺) and erbium (Er³⁺) or thulium (Tm³⁺), is one of the most efficient upconversion systems. nih.govmdpi.com

Yttrium(III) acetate is a commonly employed precursor for the synthesis of NaYF₄ nanoparticles. sigmaaldrich.com A typical synthesis involves the reaction of yttrium acetate with sodium and fluoride sources in a high-boiling point solvent. This method allows for excellent control over the particle size and crystallinity, which are crucial for optimizing the upconversion luminescence efficiency. sigmaaldrich.com

Recent research has focused on enhancing the brightness of these nanoparticles. One successful strategy involves creating a core-shell structure, such as (NaYF₄:Yb³⁺,Tm³⁺)/NaYbF₄/NaYF₄, where an active core is surrounded by an active shell and an inert outer shell. researchgate.net This hierarchical design has been shown to significantly enhance the upconversion luminescence by facilitating directed energy migration. researchgate.net The ability to precisely control the composition and structure of these nanoparticles, often starting from precursors like yttrium(III) acetate, is key to advancing their application in high-sensitivity bioimaging.

Role in Catalysis and Photocatalysis

Yttrium-based materials, often synthesized from precursors like yttrium(III) acetate, exhibit significant catalytic and photocatalytic activity.

Yttrium-Based Catalysts for Organic Transformations

Yttrium compounds, particularly yttrium triflate which can be derived from yttrium precursors, act as effective Lewis acid catalysts in various organic reactions. unimi.it These reactions include Michael additions, Aldol reactions, Friedel-Crafts reactions, and Diels-Alder cycloadditions. unimi.it A key advantage of yttrium-based catalysts like Y(OTf)3 is their stability and functionality in the presence of water, a characteristic not shared by many other Lewis acids. unimi.it This makes them environmentally friendly catalysts that can often be recovered and reused. unimi.it Research has demonstrated the successful immobilization of yttrium triflate onto insoluble supports like porous silica, creating heterogeneous catalysts that combine the high selectivity of homogeneous catalysts with the ease of separation and recycling of heterogeneous ones. unimi.it

Photocatalytic Applications of Yttrium Oxide-Based Materials

Yttrium oxide (Y2O3), which can be synthesized from this compound, is a significant material in the field of photocatalysis. mdpi.comfuncmater.com Yttrium oxide nanoparticles have demonstrated the ability to degrade organic pollutants under illumination. mdpi.comresearchgate.netnih.gov For instance, green-synthesized Y2O3 nanoparticles have shown effective photocatalytic degradation of Rhodamine B dye, with 92% of the dye being degraded within 60 minutes of exposure. mdpi.com In the absence of the catalyst, only 18% of the dye degraded under the same conditions, highlighting the photoactive role of the yttrium oxide nanoparticles. mdpi.com

Furthermore, yttrium-barium oxide has been identified as a robust photocatalyst for the degradation of organic dyes under visible light. dntb.gov.ua Similarly, nanocrystalline yttrium iron oxides, synthesized using yttrium precursors, have shown high activity for photocatalytic hydrogen evolution under visible light irradiation. ingentaconnect.com

Precursor for High-Temperature Superconductors (HTS) and Related Materials (e.g., YBCO)

Yttrium(III) acetate is a key starting material in the synthesis of yttrium barium copper oxide (YBa2Cu3O7-δ or YBCO), a prominent high-temperature superconductor. researchgate.netgoogle.com The use of acetates as starting materials is advantageous as they can effectively dissolve yttrium, barium, and copper ions, leading to a more ordered distribution of elements in the final superconducting material. researchgate.net

One method for preparing YBCO superconducting thin films involves mixing yttrium acetate, barium acetate, and copper acetate in a specific molar ratio and dissolving them in an aqueous solution of trifluoroacetic acid. google.com This precursor solution is then processed through a series of heating and annealing steps to form the final YBCO superconducting film. google.com The resulting YBCO material exhibits a sharp superconducting transition. researchgate.net For instance, YBCO synthesized via a citrate (B86180) pyrolysis method, which can utilize yttrium nitrate (another yttrium salt), has a critical temperature (Tc) of 92 K. swarthmore.edunih.gov

The synthesis process typically involves calcination at high temperatures, for example, around 920°C, to facilitate the incorporation of oxygen into the crystal lattice, which is crucial for achieving the superconducting properties of YBCO. swarthmore.edu

Applications in Advanced Ceramics and Glass Manufacturing

This compound is a valuable precursor in the production of advanced ceramics and specialized optical materials. funcmater.comprochemonline.com

Fabrication of Yttria-Stabilized Zirconia (YSZ)

Yttria-stabilized zirconia (YSZ) is a ceramic material with exceptional mechanical strength, corrosion resistance, and thermal stability, making it suitable for a wide range of applications, including thermal barrier coatings and solid electrolytes in fuel cells. researchgate.netgoogle.comresearchgate.netwikipedia.org this compound is used as a precursor for the yttria (Y2O3) that stabilizes the cubic crystal structure of zirconia at room temperature. researchgate.netgoogle.comwikipedia.org

The synthesis of YSZ nanoparticles can be achieved through methods like co-precipitation, where zirconium (IV) acetate hydroxide and this compound are used as the starting materials. researchgate.net The addition of yttria prevents the destructive phase transformations that pure zirconia undergoes during heating and cooling. wikipedia.org The amount of yttria added is typically in the range of 3 to 20 weight percent. google.com Different yttrium-containing materials can be used for this purpose, including yttrium acetate, chloride, and nitrate. google.com The resulting YSZ powder can have a very small particle size, on the order of nanometers. google.com

Role in Optical Glass and Fiber Production

This compound is utilized in the manufacturing of specialty optical glasses and fibers. funcmater.com In the production of optical fibers, a preform is created, which is a larger, solid version of the fiber. heraeus-covantics.com The composition of this preform determines the properties of the final fiber. heraeus-covantics.com Yttrium compounds can be incorporated into the glass composition to modify its refractive index and other optical properties. heraeus-covantics.com The high purity of precursors like yttrium(III) acetate is essential for producing high-quality optical fibers with low signal loss. heraeus-covantics.com

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a versatile precursor for synthesizing yttrium-based Metal-Organic Frameworks (MOFs) and coordination polymers. Acetates are recognized as excellent precursors for creating ultra-high purity compounds and nanoscale materials. americanelements.com The choice of precursor can significantly influence the resulting material's quality and properties, and yttrium acetate has been successfully used as an alternative to the more common nitrate salts in MOF synthesis. rsc.orgchemrxiv.org

MOFs are three-dimensional crystalline structures formed by the self-assembly of metal ions or clusters with organic ligands. unifi.it Yttrium-based MOFs (Y-MOFs) are noted for their potential in various applications. For instance, Y-MOFs built from hexanuclear yttrium clusters exhibit high thermal and water stability, making them suitable for gas adsorption and separation. rsc.org The synthesis of these materials often involves reacting an yttrium salt, such as the acetate, with an organic linker under specific conditions.

One example is the synthesis of Y-BTC, a MOF created using 1,3,5-benzenetricarboxylic acid (H3-BTC) as the organic linker. unifi.it Research has shown that by adjusting reaction parameters like temperature and time, different structural and morphological features can be achieved. unifi.it For example, a Y-BTC synthesized at room temperature for 24 hours exhibits the known Y(BTC)(H₂O)₆ structure. unifi.it In contrast, conducting the synthesis at a higher temperature can lead to a new, distinct structure. unifi.it

Coordination polymers, similar to MOFs, consist of metal ions linked by organic ligands but can have one-, two-, or three-dimensional structures. This compound can be used to synthesize yttrium(III) coordination polymers (Y-CPs) with unique morphologies. For example, using ligands like vanillin (B372448) and asparagine in a solvothermal method, researchers have created Y-CPs with ball-flower-shaped microstructures. nih.govrsc.org The morphology of these polymers can be controlled by altering reaction conditions such as reactant concentrations, temperature, and time. nih.govrsc.org Another study reported the synthesis of a one-dimensional chain coordination polymer by reacting yttrium nitrate with a flexible acyclic polyether ligand, demonstrating the diverse structural possibilities with yttrium. tandfonline.com

Framework/PolymerYttrium PrecursorOrganic Ligand(s)Synthesis MethodKey Finding/PropertyReference
Y-BTCYttrium(III) salt1,3,5-benzenetricarboxylic acid (H₃-BTC)One-pot, green approachMorphology and structure are tunable by temperature and time. unifi.it unifi.it
Y-CU-45Yttrium(III) acetateNot specifiedNot specifiedAcetate is a viable alternative to nitrate precursors for high-quality MOF synthesis. rsc.org rsc.org
Y-CP micro/nanospheresYttrium(III) saltVanillin, AsparagineSolvothermalFormation of ball-flower-shaped microparticles (5-10 μm) or uniform nanospheres (~50 nm). nih.govrsc.org nih.govrsc.org
{[Y(NO₃)₃L(H₂O)] · (H₂O)}nYttrium nitrate1,2-ethylenedioxy-bis(N-pyridin-2-ylmethyl-benzamide) (L)Self-assembly in ethanolFormation of a rare one-dimensional chain coordination polymer. tandfonline.com tandfonline.com

Other Emerging Material Applications (e.g., solid electrolytes for fuel cells, sensors)

Beyond MOFs, this compound is a precursor for materials with significant potential in energy and sensing applications. americanelements.comthermofisher.com Yttrium's strong affinity for oxygen makes it a valuable component in ceramics and electrolytes. americanelements.com

Solid Electrolytes for Fuel Cells: Yttrium-containing materials are crucial for the development of solid oxide fuel cells (SOFCs), which are highly efficient and environmentally friendly energy conversion devices. rsc.org A major challenge in SOFC commercialization is the high operating temperature, which necessitates the development of electrolyte materials with high ionic conductivity at lower temperatures (LT-SOFCs). rsc.orgmdpi.com

Yttria-stabilized zirconia (YSZ) is a conventional electrolyte material known for its stability at high temperatures (around 1000 °C). rsc.orgkit.edu However, its performance diminishes at lower temperatures. mdpi.com To address this, materials like yttria-doped ceria (YDC) are being explored. YDC exhibits higher ionic conductivity and faster oxygen exchange kinetics than YSZ in the low-temperature range. mdpi.com In one study, a yttrium-doped gadolinium oxide (YDG) electrolyte demonstrated a remarkable power density of 1046 mW cm⁻² at 550 °C and a high ionic conductivity of 0.19 S cm⁻¹. rsc.orgrsc.org This highlights the role of yttrium in creating high-performing electrolytes for the next generation of fuel cells. rsc.orgrsc.org

Electrolyte MaterialApplicationKey Performance MetricOperating TemperatureReference
Yttrium-doped Gadolinium Oxide (YDG)Low-Temperature SOFCsPower Density: 1046 mW cm⁻²; Ionic Conductivity: 0.19 S cm⁻¹550 °C rsc.orgrsc.org
Yttria-stabilized Zirconia (YSZ)High-Temperature SOFCsSuperior ionic conductivity and chemical stability. rsc.org~1000 °C rsc.org
Yttria-doped Ceria (YDC)Low-Temperature SOFCsHigher ionic conductivity and faster oxygen exchange than YSZ at low temperatures. mdpi.comLow-temperature range mdpi.com

Sensors: Yttrium-based materials, often synthesized from precursors like yttrium acetate, are also being developed for various sensing applications. sigmaaldrich.com Y-MOFs, for example, can act as fluorescent sensors. Research has demonstrated their use in detecting toxic fluoride ions in aqueous solutions. researchgate.net Another yttrium-based MOF was used for the detection of Cu²⁺ ions and small organic molecules. researchgate.net

In addition to optical sensors, yttrium compounds are used in electrochemical sensors. A sensor based on yttrium sulfide (B99878) nanoparticles decorated on a carbon nitride heterostructure was developed for the highly selective detection of the antimicrobial drug sulfathiazole. researchgate.net Furthermore, a novel optical sensor membrane incorporating yttrium-complexing agents was fabricated to detect yttrium ions (Y³⁺) in biological and environmental samples with high selectivity and a swift response time of about 3 minutes. nih.gov

Solution Chemistry and Complexation Behavior of Yttrium Iii Acetate

Speciation of Yttrium(III) Acetate (B1210297) in Various Solvents

The speciation of yttrium(III) acetate is highly dependent on the solvent system. In aqueous solutions, yttrium(III) acetate tetrahydrate dissolves to form aquated yttrium ions, [Y(H₂O)ₙ]³⁺, which then enter into equilibria with acetate ions. americanelements.com The coordination of acetate ligands to the yttrium center can lead to the formation of a series of complexes, such as [Y(CH₃COO)(H₂O)ₓ]²⁺, [Y(CH₃COO)₂(H₂O)ᵧ]⁺, and the neutral [Y(CH₃COO)₃(H₂O)z].

In the presence of other coordinating ligands, yttrium(III) can form ternary complexes. For instance, studies have shown that yttrium(III) polyaminocarboxylate complexes, such as [Y(DO3A)(H₂O)₂], can react with acetate to form ternary adducts. nih.govchemtube3d.com These adducts exist in a dynamic equilibrium with the parent complex and free acetate in the solution. nih.gov

The solubility and speciation also vary in non-aqueous solvents. Yttrium(III) acetate is soluble in mineral acids and complexing solutions like methoxyethanol containing diethylenetriamine (B155796). In anhydrous ethylenediamine, anhydrous yttrium(III) acetate is moderately soluble and behaves as a weak electrolyte, suggesting the formation of ionic species. jk-sci.com The study of yttrium speciation in non-aqueous solvents like ethylene (B1197577) glycol is also pertinent to solvent extraction processes used in rare-earth element separation. escholarship.org

Thermodynamic Studies of Complex Formation (e.g., Stability Constants)

The formation of complexes between the yttrium(III) ion and acetate ligands is characterized by thermodynamic stability constants (K) or their logarithmic form (log K). These constants quantify the strength of the metal-ligand interaction. The stepwise formation of yttrium(III) acetate complexes can be represented as follows:

Y³⁺ + CH₃COO⁻ ⇌ [Y(CH₃COO)]²⁺ , K₁ [Y(CH₃COO)]²⁺ + CH₃COO⁻ ⇌ [Y(CH₃COO)₂]⁺ , K₂ [Y(CH₃COO)₂]⁺ + CH₃COO⁻ ⇌ Y(CH₃COO)₃ , K₃

While specific thermodynamic data for yttrium(III) acetate is not always readily available in recent literature, extensive studies on other rare-earth element (REE) acetate complexes provide a strong basis for estimating its behavior. acs.orguvic.ca The stability of acetate complexes generally increases across the lanthanide series due to the decreasing ionic radius (lanthanide contraction), which leads to a higher charge density and stronger electrostatic interaction with the acetate ligand. Yttrium(III), with an ionic radius similar to that of holmium and erbium, is expected to have stability constants within the range of the heavy lanthanides.

Research on the stability constants of lanthanide-acetate complexes has been conducted at various temperatures and ionic strengths. These studies are crucial for understanding the geochemical behavior of REEs and for designing separation processes. uvic.ca The table below shows representative stability constants for acetate complexes of several rare-earth elements, illustrating the general trend.

Stepwise Stability Constants (log K) for Selected Rare-Earth Acetate Complexes
Metal Ionlog K₁log K₂log K₃Reference
La³⁺2.491.80- uvic.ca
Nd³⁺2.732.00- uvic.ca
Gd³⁺2.842.11- uvic.ca
Yb³⁺3.062.29- uvic.ca

Based on these trends, the log K₁ for Y³⁺-acetate is expected to be in the range of 2.8 to 3.1. It is also important to note that yttrium forms highly stable complexes with polydentate ligands like EDTA and DTPA, with log K values significantly higher than those for simple carboxylates. researchgate.net

Kinetics of Ligand Exchange and Association Reactions

The kinetics of ligand substitution reactions involving the yttrium(III) ion are generally very fast. For aquated trivalent lanthanide ions, which include Y³⁺, the rate of water exchange is rapid, with rate constants typically falling in the range of 10⁴ to 10⁸ s⁻¹. This high lability is a characteristic feature of lanthanide and yttrium complexes.

Ligand substitution reactions in octahedral complexes can proceed through several mechanisms, including dissociative (D), associative (A), or interchange (I) pathways. libretexts.orglibretexts.orgyoutube.comdalalinstitute.com For the relatively large and labile Y³⁺ ion, substitution reactions, including the exchange of acetate ligands, are generally considered to follow a dissociative interchange (Id) mechanism. uvic.ca In this mechanism, the bond between the yttrium ion and the leaving ligand is significantly stretched in the transition state, with the incoming ligand playing a lesser role.

Studies involving the formation of ternary adducts of yttrium polyaminocarboxylates with acetate indicate a rapid exchange between the ternary complex and the free ligands in solution, as evidenced by NMR spectroscopy. nih.gov This observation is consistent with the general high lability of yttrium complexes. The rate of these exchange reactions is influenced by factors such as the nature of the other ligands in the coordination sphere and the properties of the solvent. nih.gov

Influence of pH and Ionic Strength on Yttrium(III) Acetate Solution Behavior

The behavior of yttrium(III) acetate in aqueous solution is profoundly influenced by pH. The pH affects both the speciation of the acetate ligand and the yttrium ion itself. In acidic solutions (low pH), the acetate ion (CH₃COO⁻) becomes protonated to form acetic acid (CH₃COOH). This reduces the concentration of free acetate available to complex with yttrium, which can lead to the dissociation of yttrium acetate complexes and an increase in the solubility of sparingly soluble yttrium salts.

Conversely, as the pH increases, the concentration of hydroxide (B78521) ions (OH⁻) rises. The Y³⁺ ion is a hard Lewis acid and readily undergoes hydrolysis, forming various hydroxy species (e.g., [Y(OH)]²⁺, [Y₂(OH)₂]⁴⁺) and eventually precipitating as yttrium hydroxide, Y(OH)₃, at sufficiently high pH. The formation of yttrium hydroxyacetate sols has also been reported, indicating that mixed acetate-hydroxide complexes can form. americanelements.com The pH at which precipitation occurs is a critical parameter in processes like the synthesis of yttrium oxide precursors. nih.gov The solvent extraction of yttrium is also highly pH-dependent, with optimal extraction efficiencies achieved within specific pH ranges.

Ionic strength also affects the complexation equilibria. Changes in ionic strength alter the activity coefficients of the charged species in solution. Studies on rare-earth acetate complexes have shown that stability constants are dependent on the ionic strength of the medium, which must be controlled or extrapolated to zero to determine thermodynamic constants. uvic.ca

Advanced Analytical Techniques Applied to Yttrium Iii Acetate Research

Synchrotron-Based Techniques (e.g., XAFS, High-Resolution XRD)

While laboratory-based X-ray diffraction (XRD) is commonly used for structural characterization, synchrotron-based techniques offer significantly higher resolution and intensity, enabling more detailed analysis. High-resolution XRD, for instance, can provide precise information on crystal structure, phase purity, and lattice parameters of yttrium(III) acetate (B1210297) tetrahydrate and its decomposition products like yttrium oxide.

X-ray Absorption Fine Structure (XAFS) is another powerful synchrotron-based technique. It is element-specific and can provide detailed information about the local atomic environment of yttrium atoms, even in amorphous materials or solutions. XAFS data can reveal the coordination number, distances to neighboring atoms, and the types of surrounding atoms. This makes it an invaluable tool for studying the coordination chemistry of the yttrium ion in the acetate complex and for tracking structural changes during chemical reactions or thermal decomposition.

Electron Microscopy (TEM, SEM) for Morphological and Nanoscale Characterization of Derived Materials

Electron microscopy is essential for visualizing the morphology and nanoscale features of materials synthesized from yttrium(III) acetate tetrahydrate, particularly yttrium oxide (Y₂O₃) nanoparticles and thin films.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, revealing information about its topography, morphology, and particle size distribution. In the context of yttrium(III) acetate research, SEM is used to characterize the intermediates and final products of its thermal decomposition. researchgate.net It can visualize how the morphology of the material evolves from the precursor to the final oxide, showing features like particle shape, aggregation, and surface texture. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, allowing for the direct imaging of individual nanoparticles. mdpi.comnih.gov TEM analysis of yttria nanoparticles derived from yttrium acetate can determine their precise size, shape (e.g., spherical, cubic), and degree of agglomeration. cu.edu.egresearchgate.net High-resolution TEM (HR-TEM) can even resolve the crystal lattice fringes, providing direct evidence of the nanoparticles' crystallinity and phase. cu.edu.eg

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional images of a material's surface at the nanoscale. mediastorehouse.com Unlike electron microscopy, AFM does not require a vacuum and can be performed in air or liquid, which can be advantageous for certain samples. It is used to study the surface of yttrium oxide thin films and nanoparticles derived from yttrium acetate. researchgate.netresearchgate.netresearchgate.netllu.edu

AFM analysis yields quantitative data on surface roughness, grain size, and other topographical features. researchgate.netresearchgate.net This information is critical for applications where surface characteristics are important, such as in catalysis or for optical coatings. The technique involves scanning a sharp tip over the sample surface and monitoring its deflection, which is then used to construct a detailed topographical map. mediastorehouse.com

Chromatographic Methods for Purity Assessment and Speciation

The purity of yttrium compounds is critical, especially for high-tech applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for assessing purity and for separating yttrium from other rare earth elements (REEs), with which it often co-exists. wikipedia.org The separation is challenging due to the similar chemical properties and ionic radii of yttrium and the heavy lanthanides. nih.gov

Researchers have developed specialized reversed-phase HPLC (RP-HPLC) methods for this purpose. One novel approach uses acetic acid as an eluent, which causes yttrium to elute with the lighter lanthanides, enabling its selective separation from the heavier REEs. acs.org Another method employs nitrilotriacetic acid (NTA) as a complexing agent in an anion exchange mode, which also achieves a unique elution order, allowing for the baseline separation of yttrium from its neighbors. nih.gov These methods are vital for the quality control of yttrium acetate and for purifying yttrium from complex mixtures.

Hyphenated Techniques (e.g., TGA-MS, TGA-FTIR) for Evolved Gas Analysis

Understanding the thermal decomposition pathway of this compound is essential for controlling the synthesis of yttrium oxide with desired properties. Hyphenated techniques, which couple Thermogravimetric Analysis (TGA) with a gas analysis method like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR), provide comprehensive insights into these processes. measurlabs.comexlibrisgroup.com

TGA measures the change in mass of a sample as it is heated, identifying the temperatures at which decomposition steps occur. tainstruments.com By feeding the gases evolved during these steps into a spectrometer, their chemical identity can be determined in real-time. researchgate.netresearchgate.net

TGA-MS is highly sensitive and effective for identifying small gaseous molecules like water (H₂O), carbon dioxide (CO₂), and other simple decomposition products. mt.comeag.com

TGA-FTIR identifies evolved gases based on their characteristic infrared absorption spectra, making it excellent for recognizing functional groups and identifying organic fragments, such as those from the acetate ligands. mt.comtainstruments.com

These analyses reveal the sequence of chemical reactions during decomposition, for instance, the initial loss of water of hydration, followed by the breakdown of the acetate structure and the formation of intermediates before the final conversion to yttrium oxide. researchgate.net

Elemental Analysis Techniques (e.g., EDS, XRF, ICP-MS) for Compositional Validation

Confirming the elemental composition and purity of yttrium(III) acetate and its derived materials is a fundamental analytical requirement. Several techniques are employed for this purpose.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with scanning or transmission electron microscopes. It analyzes the X-rays emitted from a sample when bombarded with an electron beam. The energy of the X-rays is characteristic of the elements present, allowing for qualitative and semi-quantitative compositional analysis. EDS is frequently used to confirm the presence of yttrium and oxygen in synthesized yttria nanoparticles and to check for contaminants. researchgate.netresearchgate.netresearchgate.netscielo.brunict.it

X-ray Fluorescence (XRF) is a non-destructive technique used for bulk elemental analysis. xrfresearch.comoptica.org It involves irradiating the sample with high-energy X-rays, which causes the elements within to emit their own characteristic fluorescent X-rays. XRF can be used to determine the concentration of yttrium and other elements in solid samples and is suitable for quality control. acs.orgphysicsopenlab.org

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES, also known as ICP-OES) are highly sensitive techniques for trace and ultra-trace elemental analysis. analytik-jena.commdpi.comdoe.gov The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. nih.gov These ions are then detected by a mass spectrometer (in ICP-MS) or by their characteristic atomic emission lines (in ICP-AES). These methods are the gold standard for accurately quantifying the purity of yttrium compounds and determining the concentration of rare earth and other elemental impurities at parts-per-million (ppm) or even lower levels. nih.gov

Interactive Data Tables

Table 1: Advanced Analytical Techniques for Yttrium(III) Acetate Research

TechniqueAbbreviationInformation ObtainedApplication to Yttrium Acetate Research
High-Resolution X-ray DiffractionHR-XRDPrecise crystal structure, phase, lattice parametersStructural characterization of Y(CH₃COO)₃·4H₂O and derived Y₂O₃
X-ray Absorption Fine StructureXAFSLocal atomic environment, coordination number, bond distancesStudying the Y³⁺ coordination sphere in precursor and intermediates
Scanning Electron MicroscopySEMSurface morphology, topography, particle size/shapeImaging of Y₂O₃ particles and films synthesized from the precursor. researchgate.net
Transmission Electron MicroscopyTEMNanoparticle size, shape, crystallinity, lattice structureNanoscale characterization of Y₂O₃ nanoparticles. cu.edu.egresearchgate.net
Atomic Force MicroscopyAFM3D surface topography, roughness, grain sizeSurface analysis of Y₂O₃ thin films and nanoparticles. mediastorehouse.comresearchgate.net
High-Performance Liquid ChromatographyHPLCPurity, separation of Y from other REEsAssessing precursor purity and quality control. nih.govacs.org
Thermogravimetric Analysis - Mass SpectrometryTGA-MSIdentification of evolved gases during thermal decompositionAnalyzing decomposition mechanism by detecting H₂O, CO₂, etc. researchgate.netmt.com
Thermogravimetric Analysis - FTIRTGA-FTIRIdentification of functional groups in evolved gasesIdentifying organic fragments from acetate ligand breakdown. tainstruments.com
Energy-Dispersive X-ray SpectroscopyEDS/EDXElemental compositionConfirming elemental makeup of Y₂O₃ nanoparticles. researchgate.netresearchgate.net
X-ray FluorescenceXRFBulk elemental compositionNon-destructive quality control of yttrium materials. optica.org
Inductively Coupled Plasma - Mass SpectrometryICP-MSPrecise trace and ultra-trace elemental compositionHigh-sensitivity purity analysis and impurity quantification. mdpi.comnih.gov

Future Directions and Challenges in Yttrium Iii Acetate Tetrahydrate Research

Development of Novel and Highly Efficient Synthetic Methods

The increasing demand for high-purity yttrium compounds necessitates the development of novel and efficient synthesis methods for their precursors, including yttrium(III) acetate (B1210297) tetrahydrate. A significant challenge lies in creating scalable, cost-effective, and environmentally friendly processes that yield products with high purity and consistent quality.

One patented method details the conversion of yttrium oxide to yttrium acetate crystal. This process involves reacting yttrium oxide with a heated mixture of glacial acetic acid and deionized water. google.com The mole ratio of yttrium oxide to acetic acid is carefully controlled at 1:3.9 to account for the volatility of acetic acid during the reaction. google.com After the reaction is complete, the solution is cooled to allow for natural crystallization, followed by filtering and dewatering to obtain the final product. google.com This method is presented as a simple, efficient, and low-energy route to produce high-purity yttrium acetate crystals with large grain sizes. google.com

The efficiency of such synthesis is paramount because yttrium(III) acetate is a preferred reactant for producing other yttrium compounds like oxides and fluorides. sigmaaldrich.com Its solubility and relatively low decomposition temperature make it ideal for processes such as hydrothermal reactions and co-precipitation, which are followed by calcination to produce nanoscale materials. sigmaaldrich.comsigmaaldrich.com For instance, the synthesis of upconversion nanoparticles, such as lanthanide-doped sodium yttrium fluoride (B91410) (NaYF₄), often begins by reacting yttrium(III) acetate with oleic acid and other reagents. sigmaaldrich.compubcompare.ai Therefore, advancements in the synthesis of yttrium(III) acetate directly impact the quality and cost of these advanced nanomaterials.

Future research will likely focus on optimizing reaction conditions, exploring alternative and more sustainable feedstocks, and developing continuous manufacturing processes to replace batch methods, thereby enhancing efficiency and reducing production costs.

Exploration of Untapped Applications in Advanced Technologies

While yttrium compounds are established in applications like phosphors and ceramics, research is uncovering a wealth of untapped potential in next-generation technologies. numberanalytics.comzimtu.com Yttrium(III) acetate tetrahydrate is central to this exploration, serving as a versatile precursor for materials with unique electronic, magnetic, and biomedical properties.

Key Emerging Applications:

Technology SectorSpecific ApplicationRole of Yttrium(III) Acetate Derived MaterialSupporting Evidence
Quantum Information Science Quantum Computing & QubitsYttrium-based compounds possess unique magnetic properties suitable for quantum applications. numberanalytics.com Yttrium oxide (Y₂O₃) films are studied for photonics and quantum information processing. emdgroup.comRecent computational work has predicted novel yttrium silicide structures that could function as ambient pressure superconductors, crucial for next-generation superconducting electronics and quantum circuits. researchgate.net
Advanced Energy Storage Solid-State & Lithium-Ion BatteriesYttrium-based oxides are being investigated as potential solid electrolytes due to high ionic conductivity. numberanalytics.com Yttrium compounds are also explored as cathode materials in Li-ion batteries for their high discharge capacity and thermal stability. numberanalytics.comResearch into yttrium's role in advanced batteries is a key area for expanding its applications. numberanalytics.com
Semiconductors & Electronics High-k Dielectrics, TransistorsYttrium oxide (Y₂O₃), derived from precursors like the acetate, is a promising high-k material for MOSFETs and memory devices due to its wide band gap and high thermal stability. emdgroup.comAtomic Layer Deposition (ALD) using novel yttrium precursors is being developed to create high-quality, conformal Y₂O₃ thin films for semiconductor manufacturing. emdgroup.comrsc.orgresearchgate.net
Biomedical & Nanomedicine Cancer Therapy, Biosensing, ImplantsYttrium oxide nanoparticles (NPs), often synthesized from yttrium acetate, show potent anticancer activity, including against aggressive forms like triple-negative breast cancer. nih.gov Yttrium is also used to enhance the osseointegration of titanium implants and in targeted radiotherapy. zimtu.comstanfordmaterials.comGreen-synthesized Y₂O₃ NPs have demonstrated the ability to induce apoptosis and ferroptosis in cancer cells, highlighting their potential as a targeted therapy. nih.gov They are also explored for in-vivo optical sensing. sigmaaldrich.com

The challenge in this area is to move from laboratory-scale synthesis and proof-of-concept demonstrations to the reliable and scalable production of these advanced materials, meeting the stringent requirements of high-tech industries.

Interdisciplinary Research Integrating Yttrium(III) Acetate Chemistry with Other Fields

The future development of yttrium-based technologies is intrinsically interdisciplinary, requiring the convergence of expertise from chemistry, physics, materials science, engineering, and medicine. Yttrium(III) acetate's role as a fundamental building block places its chemistry at the nexus of these collaborative efforts.

Physics, Engineering, and Materials Science: The development of materials for quantum computing, semiconductors, and advanced lasers depends on a deep understanding of the physical properties of yttrium compounds. numberanalytics.comemdgroup.comyoutube.com Physicists and engineers design the devices, while materials scientists and chemists, often starting with precursors like yttrium acetate, work to synthesize materials with the desired properties, such as specific crystal structures, purity levels, and electronic characteristics. rsc.orgresearchgate.net Quantum information science itself is an emerging discipline that bridges physics, computer science, and engineering, with materials forming the fundamental hardware. youtube.comyoutube.com

Medicine, Biology, and Chemistry: The promise of yttrium-based nanoparticles in medicine requires close collaboration between chemists who synthesize and functionalize the nanoparticles, and biologists and medical researchers who evaluate their efficacy and safety. nih.govmdpi.com For example, developing Y₂O₃ nanoparticles for cancer therapy involves synthesizing the particles from yttrium acetate, studying their interaction with cells (biology), and testing their therapeutic effect in pre-clinical models (medicine). nih.govmdpi.com This synergy is crucial for creating effective drug delivery systems, diagnostic tools, and biocompatible implants. mdpi.comnih.gov

Energy Science and Catalysis: The pursuit of better batteries and catalysts is another highly interdisciplinary field. numberanalytics.comacs.org Chemists and materials scientists work on designing and synthesizing novel electrode and electrolyte materials, often using yttrium acetate as a starting point. numberanalytics.com Their performance is then tested and analyzed by engineers and electrochemists to evaluate their potential for practical energy storage and conversion applications.

This interdisciplinary approach accelerates innovation by combining fundamental scientific discovery with applied engineering and real-world applications, transforming basic chemical compounds into solutions for major technological challenges.

Addressing Sustainability and Green Chemistry Principles in Yttrium(III) Acetate Synthesis and Application

A significant and growing challenge in materials chemistry is the integration of sustainability and green chemistry principles. Research involving yttrium(III) acetate is increasingly focused on developing environmentally benign synthesis routes that reduce waste, minimize the use of hazardous substances, and lower energy consumption.

A prominent trend is the use of biological materials in "green synthesis." Researchers have successfully synthesized yttrium oxide (Y₂O₃) nanoparticles using yttrium(III) acetate hydrate (B1144303) and aqueous leaf extracts from plants like Lantana camara and pine needles. mdpi.comnih.govmdpi.com These plant extracts contain bioactive compounds that act as reducing and capping agents, facilitating the formation of nanoparticles without the need for toxic organic chemicals. nih.govmdpi.com This approach is not only cost-effective but also inherently safer and more environmentally friendly. mdpi.com

Comparison of Synthesis Approaches

Synthesis MethodPrecursors/ReagentsKey AdvantagesSupporting Evidence
Conventional Chemical Synthesis Yttrium salts, organic solvents (e.g., oleylamine, octadecene), synthetic capping agents. pubcompare.aiWell-established, good control over particle size and morphology.Thermal decomposition and solvothermal methods are widely used but often require high temperatures and organic solvents. pubcompare.ai
Green Synthesis Yttrium(III) acetate hydrate, plant extracts (e.g., Lantana camara, pine needle) in water. mdpi.commdpi.comEnvironmentally friendly, low cost, avoids toxic chemicals, sustainable. mdpi.comStudies demonstrate the synthesis of Y₂O₃ nanoparticles with potent antibacterial, antioxidant, and anticancer properties using this method. mdpi.commdpi.com

Furthermore, the method for producing yttrium acetate itself from yttrium oxide uses water and acetic acid, which are relatively benign reagents, pointing towards a more sustainable production cycle. google.com The future in this domain involves discovering more bio-based reagents, optimizing water-based synthesis routes, and designing processes that maximize atom economy, ensuring that the advanced materials of tomorrow are produced in a way that is safe for both human health and the environment.

Integration of Advanced Computational Modeling for Predictive Material Design and Optimization

Advanced computational modeling is emerging as an indispensable tool in materials science, enabling researchers to predict the properties of new materials and optimize synthetic processes before they are ever attempted in the lab. This "materials by design" approach is poised to accelerate the discovery and development of novel yttrium-based compounds derived from yttrium(III) acetate.

Predicting Novel Materials and Properties: First-principles calculations, such as those based on Density Functional Theory (DFT), are being used to predict the existence and properties of entirely new materials. For example, computational methods combining a Particle Swarm Optimization (PSO) algorithm with total-energy calculations successfully predicted a novel yttrium silicide structure with the potential for ambient pressure superconductivity. researchgate.net Such predictive power can guide experimental efforts toward the most promising candidates for next-generation electronics and quantum devices. researchgate.net DFT is also employed to understand the reactivity of different yttrium precursors with co-reactants like water, which is crucial for optimizing thin-film deposition processes like ALD. rsc.org

Understanding Material Behavior at the Atomic Scale: Molecular Dynamics (MD) simulations provide insights into the atomic-scale structure and dynamics of materials. researchgate.netnih.gov Researchers use MD to model the structure of yttrium-containing glasses or to understand the behavior of acetate ions in aqueous solutions, which can reveal mechanisms of crystal growth or precursor stability. researchgate.netnih.gov Similarly, interatomic potential simulations can model the structure of complex materials like yttria-stabilized zirconia (YSZ), a common product made from yttrium acetate precursors, revealing how dopants are incorporated into the crystal lattice and how this affects material properties. capes.gov.brresearchgate.net

Designing Functional Materials: Computational design extends to specific applications, such as developing new sensors. DFT calculations have been used to model how yttrium-decorated magnesium oxide nanoclusters interact with specific gas molecules, assessing their potential as chemical sensors. nih.gov By calculating properties like adsorption energies and changes in the electronic structure, scientists can screen potential sensor materials computationally, saving significant experimental time and resources. nih.gov

The primary challenge in this field is improving the accuracy and efficiency of computational models, especially for complex systems, and bridging the gap between theoretical predictions and experimental validation. As computational power grows and algorithms become more sophisticated, the integration of these predictive tools will become a cornerstone of research into yttrium(III) acetate and its derivatives.

Q & A

Q. How can researchers verify the purity of Yttrium(III) acetate tetrahydrate for experimental reproducibility?

Purity verification is critical for reproducibility. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities (e.g., other rare earth elements) and energy-dispersive X-ray spectroscopy (EDX) for elemental mapping. Thermogravimetric analysis (TGA) can confirm hydration levels by measuring mass loss during dehydration (typically ~4 H₂O molecules at 100–150°C) . Certificates of Analysis (CoA) from suppliers often specify purity grades (99.9%–99.999%), but independent validation is recommended for sensitive applications like thin-film synthesis .

Q. What solvent systems are optimal for dissolving this compound in sol-gel synthesis?

The compound is soluble in hot water and weakly acidic solutions. For sol-gel processes (e.g., YSZ or PZT precursor synthesis), dissolve in glacial acetic acid (1–2 M) at 40–60°C under vigorous stirring. Acetic acid acts as a solvent and chelating agent, stabilizing yttrium ions and preventing premature hydrolysis. Adding acetylacetone (0.1–0.3 mol%) further enhances solution stability by forming metal-ligand complexes .

Q. How should researchers handle discrepancies in reported decomposition temperatures of this compound?

Reported decomposition temperatures vary (e.g., 285°C in vs. unspecified decomposition in ). Conduct controlled TGA-DSC experiments under inert atmospheres (N₂/Ar) to observe thermal events. Decomposition typically occurs in stages: dehydration (100–150°C), acetate ligand breakdown (250–350°C), and oxide formation (>500°C). Document heating rates (5–10°C/min) and sample mass (<10 mg) to ensure comparability .

Advanced Research Questions

Q. How does the coordination environment of this compound influence its reactivity in ceramic precursor synthesis?

X-ray diffraction (XRD) and ¹³C CP-MAS NMR reveal a dimeric structure with nine-coordinate Y³⁺ ions. Bridging acetate ligands create a polymeric network, while terminal acetates and water molecules complete the coordination sphere. This structure impacts sol-gel behavior: bridging ligands slow hydrolysis, enabling controlled formation of Y₂O₃ or YSZ. Compare with lanthanum acetate (eight-coordinate) to tailor reactivity in mixed-oxide systems .

Q. What strategies resolve contradictions in hazard classifications for this compound across safety datasets?

lists H315-H319-H335 (skin/eye/respiratory irritation), while classifies it as non-hazardous. Review regional regulatory frameworks: the EU CLP may classify it as Xi (irritant), whereas Japan’s JIS Z 7253 might not. Regardless, adopt precautionary measures: use fume hoods, nitrile gloves, and eye protection. Monitor thermal decomposition (e.g., during calcination) to avoid releasing acetic acid vapors .

Q. How can researchers optimize this compound-based precursors for high-performance YSZ electrolytes?

Mix with zirconium acetate hydroxide in a 1:9 Y:Zr molar ratio in acetic acid. Add acetylacetone (0.2 mol%) to delay gelation and improve homogeneity. UV/Ozone pretreatment of substrates enhances adhesion. Characterize films via Raman spectroscopy to confirm cubic phase formation (F2g mode at ~620 cm⁻¹) and electrochemical impedance spectroscopy (EIS) to measure ionic conductivity (>0.1 S/cm at 800°C) .

Q. What spectroscopic techniques differentiate this compound from other rare earth acetates in mixed systems?

Use IR spectroscopy to identify carboxylate coordination modes: asymmetric νₐ(COO⁻) at 1,550–1,650 cm⁻¹ and symmetric νₛ(COO⁻) at 1,400–1,450 cm⁻¹. Yttrium’s larger ionic radius shifts these bands compared to smaller lanthanides (e.g., Er³⁺). Pair with X-ray absorption near-edge structure (XANES) to probe local electronic environments .

Data Contradiction Analysis

Q. Why do structural studies report varying hydration states for rare earth acetates, and how can this affect experimental outcomes?

Hydration depends on synthesis conditions (e.g., drying temperature, humidity). For Yttrium(III) acetate, tetrahydrate is common, but prolonged storage in dry environments may reduce hydration. Use Karl Fischer titration to quantify residual water. Inconsistent hydration alters solubility and precursor reactivity, impacting oxide morphology in ceramic synthesis .

Methodological Recommendations

  • Synthesis of Y₂O₃ Nanoparticles : Dissolve 1 g this compound in 50 mL ethylene glycol, reflux at 160°C for 2 hr. Calcinate at 600°C for 2 hr to obtain 20–50 nm particles (confirm via TEM) .
  • Safety Protocols : Store in airtight containers with desiccants. Neutralize spills with NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.